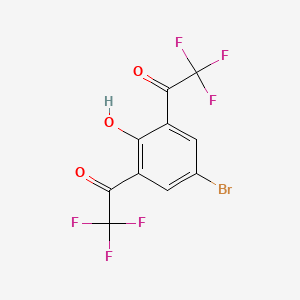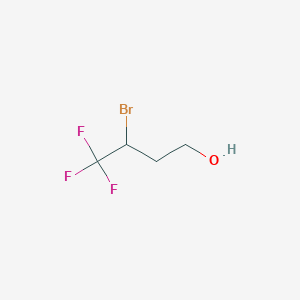
4-Bromo-2,6-bis(trifluoroacetyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-bis(trifluoroacetyl)phenol is a halogenated phenol derivative with the chemical formula C10H3BrF6O3 and a molecular weight of 365.02 g/mol . This compound is characterized by the presence of bromine and trifluoroacetyl groups attached to a phenol ring, making it a valuable fluorinated building block in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of 4-bromophenol with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of trifluoroacetyl groups at the 2 and 6 positions of the phenol ring . The reaction conditions include maintaining a specific temperature and using an appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the efficient and consistent production of the compound. Quality control measures are implemented to monitor the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The trifluoroacetyl groups can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted phenols with various functional groups.
Oxidation Reactions: Quinones or other oxidized phenol derivatives.
Reduction Reactions: Alcohols or other reduced phenol derivatives.
Applications De Recherche Scientifique
4-Bromo-2,6-bis(trifluoroacetyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,6-bis(trifluoroacetyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoroacetyl groups enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The bromine atom can form halogen bonds with biological molecules, influencing their structure and function. The phenol group can undergo redox reactions, modulating the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2,6-difluoroacetylphenol
- 4-Bromo-2,6-dichloroacetylphenol
- 4-Bromo-2,6-dimethylphenol
Uniqueness
4-Bromo-2,6-bis(trifluoroacetyl)phenol is unique due to the presence of trifluoroacetyl groups, which impart distinct physicochemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications, distinguishing it from other halogenated phenols.
Propriétés
Formule moléculaire |
C10H3BrF6O3 |
|---|---|
Poids moléculaire |
365.02 g/mol |
Nom IUPAC |
1-[5-bromo-2-hydroxy-3-(2,2,2-trifluoroacetyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H3BrF6O3/c11-3-1-4(7(19)9(12,13)14)6(18)5(2-3)8(20)10(15,16)17/h1-2,18H |
Clé InChI |
WNORWIOBKRMRGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)C(F)(F)F)O)C(=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12449208.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12449210.png)
![2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine](/img/structure/B12449219.png)
![(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12449220.png)
![N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12449221.png)
![2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone](/img/structure/B12449229.png)

![Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12449237.png)
![ethyl [(3-oxido-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-yl)oxy]acetate](/img/structure/B12449240.png)

![4-(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12449260.png)
![(1R,2S)-2-({2-[(4-bromophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449268.png)

